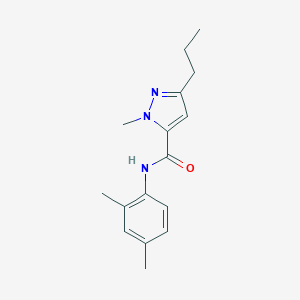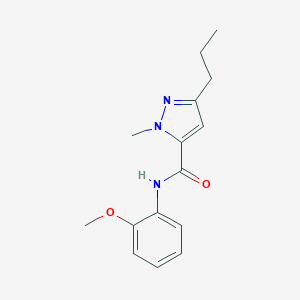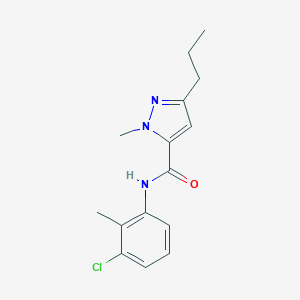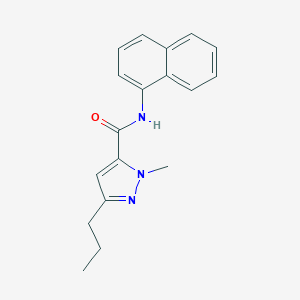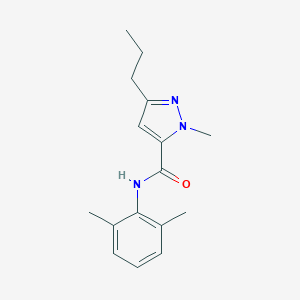![molecular formula C21H16F3NO B287130 N-(3,5-difluorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide](/img/structure/B287130.png)
N-(3,5-difluorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-difluorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, commonly referred to as DF-MBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DF-MBP is a small molecule that can selectively target specific proteins, making it a promising candidate for the development of drugs that can treat a variety of diseases.
Mecanismo De Acción
DF-MBP works by selectively binding to specific proteins, known as bromodomains, which play a role in regulating gene expression. By inhibiting the activity of these proteins, DF-MBP can prevent the expression of genes that are involved in the development of various diseases.
Biochemical and Physiological Effects:
DF-MBP has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the activity of specific proteins that are involved in the inflammatory response. DF-MBP has also been shown to have an effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DF-MBP is its selectivity for specific proteins, which makes it a promising candidate for the development of drugs with fewer side effects. However, one of the limitations of DF-MBP is its relatively low potency, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on DF-MBP. One area of focus is the development of more potent derivatives of DF-MBP that can be used in the treatment of various diseases. Another area of focus is the identification of specific proteins that are targeted by DF-MBP, which can provide insights into the underlying mechanisms of various diseases. Additionally, the use of DF-MBP in combination with other drugs is an area of active research, as it may enhance the efficacy of existing treatments.
Métodos De Síntesis
DF-MBP can be synthesized using a multi-step process that involves the reaction of 3,5-difluoroaniline with 4-bromo-2-fluorobiphenyl, followed by the reaction of the resulting intermediate with 2-bromo-2-phenylpropanoic acid. The final product is obtained through a purification process that involves recrystallization.
Aplicaciones Científicas De Investigación
DF-MBP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can selectively target specific proteins that play a role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DF-MBP has also been studied for its potential use in the treatment of obesity and diabetes.
Propiedades
Nombre del producto |
N-(3,5-difluorophenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide |
|---|---|
Fórmula molecular |
C21H16F3NO |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-(3,5-difluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C21H16F3NO/c1-13(21(26)25-18-11-16(22)10-17(23)12-18)15-7-8-19(20(24)9-15)14-5-3-2-4-6-14/h2-13H,1H3,(H,25,26) |
Clave InChI |
LBUMKHQTDMIDBX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC(=C3)F)F |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-3-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-1,2-benzisoxazole](/img/structure/B287050.png)
![3-{[3-(4-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}-5-methyl-1,2-benzisoxazole](/img/structure/B287051.png)
![4-amino-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B287053.png)
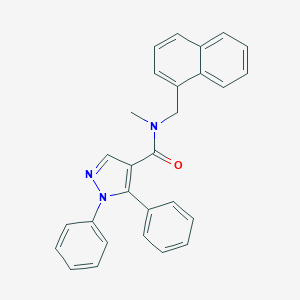
![3-Phenyl-6-(2,3,4,5-tetrafluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287055.png)
![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287056.png)
![2-[3-Acetyl-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B287058.png)
![3-Acetyl-2-(2-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B287062.png)
![1-methyl-3-propyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B287063.png)
